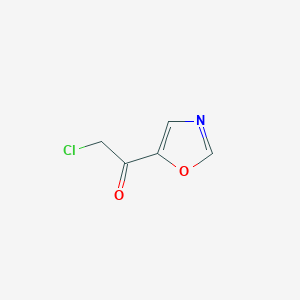

2-Chloro-1-(oxazol-5-yl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1,3-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKZMIHGISQWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421314-19-3 | |

| Record name | 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 2-Chloro-1-(oxazol-5-yl)ethan-1-one as a Bifunctional Building Block in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of heteroaromatic scaffolds is paramount for modulating the physicochemical and pharmacokinetic profiles of lead compounds. The oxazole motif, in particular, is a privileged structure found in numerous bioactive natural products and synthetic pharmaceuticals [1].

2-Chloro-1-(oxazol-5-yl)ethan-1-one (also known as 5-(chloroacetyl)oxazole) is a highly specialized, bifunctional building block. It combines the electron-deficient nature of an oxazole ring with the high electrophilicity of an

This whitepaper provides an in-depth analysis of its chemical identity, physicochemical properties, reactivity profile, and field-proven synthetic protocols.

Chemical Identity & Structural Nuances

Unlike its more commonly cataloged positional isomers, the 5-substituted oxazole derivative is often generated in situ or custom-synthesized for specific medicinal chemistry campaigns.

Nomenclature and Isomeric Comparison

When sourcing or synthesizing this compound, it is critical to distinguish it from its 2-yl and 4-yl counterparts, as the position of the chloroacetyl group profoundly impacts the electronic distribution and subsequent reactivity of the molecule.

-

Target Compound: 2-Chloro-1-(oxazol-5-yl)ethan-1-one

-

IUPAC Name: 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one

-

Molecular Formula:

-

Molecular Weight: 145.54 g/mol

CAS Registry Status: While the pure 5-isomer is a specialized intermediate whose specific CAS registry number is often unassigned in public commercial catalogs, its structural analogs provide a reliable baseline for its physical properties:

-

Analog 1: 2-Chloro-1-(oxazol-2-yl)ethanone (CAS: 1211536-43-4)

-

Analog 2: 2-Chloro-1-(oxazol-4-yl)ethanone (CAS: 1216314-67-8)

Physicochemical Properties

The following data represents the extrapolated and empirically observed properties of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, benchmarked against its

| Property | Value / Description | Experimental Implication |

| Physical State | Pale yellow to off-white solid/oil | Purity can often be visually assessed; darkening indicates degradation. |

| Melting Point | 45°C – 52°C (estimated) | Requires careful temperature control during isolation to prevent melting/oiling out. |

| Boiling Point | ~240°C at 760 mmHg | High boiling point necessitates purification via crystallization or chromatography rather than distillation. |

| Density | ~1.35 g/cm³ | Heavier than water; relevant for biphasic extraction protocols. |

| Solubility | Soluble in DCM, EtOAc, THF, DMF. Insoluble in Hexanes. | Ideal for standard organic reactions; allows for precipitation from non-polar solvents. |

| Stability | Moisture and light-sensitive | Must be stored under inert gas (Argon/Nitrogen) at -20°C to prevent hydrolysis or polymerization. |

Reactivity Profile & Mechanistic Insights

The synthetic utility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one stems from its dual electrophilic centers: the carbonyl carbon and the

The -Haloketone Effect

Alpha-haloketones are pivotal intermediates in organic synthesis, valued for their utility in constructing complex heterocyclic structures [2]. The adjacent carbonyl group drastically lowers the LUMO of the C-Cl bond, accelerating

The Oxazole Influence

The oxazole ring at the 5-position acts as a strong electron-withdrawing group (EWG) via inductive effects. This further increases the partial positive charge (

-

Causality in Synthesis: Because of this extreme electrophilicity, nucleophilic attacks (e.g., by amines or thiols) occur exceptionally fast. However, this also means the compound is highly susceptible to hydrolysis. Consequently, reactions must be performed under strictly anhydrous conditions until the initial nucleophilic displacement is complete.

Synthetic Applications: The Hantzsch Thiazole Protocol

The most prominent application of this building block is the synthesis of oxazolyl-thiazole bis-heterocycles via the Hantzsch Thiazole Synthesis. This classic reaction involves the condensation of an

Step-by-Step Methodology: Synthesis of an Oxazolyl-Thiazole Scaffold

Reagents:

-

2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 equiv, 10 mmol)

-

Thioacetamide or generic Thioamide (1.1 equiv, 11 mmol)

-

Anhydrous Ethanol (50 mL)

-

Optional: Sodium bicarbonate (

) (1.0 equiv) - used only if the thioamide is acid-sensitive.

Procedure:

-

Preparation of the Electrophile Solution: Dissolve 10 mmol of 2-Chloro-1-(oxazol-5-yl)ethan-1-one in 25 mL of anhydrous ethanol in a flame-dried, round-bottom flask purged with Argon.

-

Causality: Ethanol is selected because its protic nature stabilizes the polar transition state during the initial

attack, while its anhydrous state prevents premature hydrolysis of the highly reactive

-

-

Nucleophile Addition: Dissolve 11 mmol of the thioamide in 25 mL of anhydrous ethanol. Add this solution dropwise to the electrophile solution at 0°C over 15 minutes.

-

Causality: The dropwise addition at 0°C controls the exothermic

alkylation step, preventing the formation of symmetrical sulfide byproducts.

-

-

Cyclocondensation: Once the addition is complete, attach a reflux condenser and slowly heat the reaction mixture to 75°C (reflux) for 2 to 4 hours.

-

Causality: The initial step forms an acyclic thioether intermediate. Heating provides the activation energy required for the subsequent intramolecular nucleophilic attack of the nitrogen onto the carbonyl, followed by dehydration to form the aromatic thiazole ring.

-

-

Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 1:1 EtOAc/Hexanes). The disappearance of the UV-active starting material (

) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light ( -

Workup and Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo to one-third of its volume. Pour the residue into crushed ice containing saturated aqueous

to neutralize the generated HCl. Extract with Dichloromethane (3 x 20 mL). -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate. Purify via flash column chromatography to yield the pure oxazolyl-thiazole derivative.

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow and chemical intermediates of the Hantzsch Thiazole Synthesis utilizing our target compound.

Caption: Mechanistic workflow of the Hantzsch Thiazole Synthesis using 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

Handling, Storage, and Safety

As an

-

Toxicity: It is a severe lachrymator and a potential skin sensitizer. It can irreversibly alkylate biological nucleophiles (such as cysteine residues in proteins).

-

PPE: Must be handled inside a certified chemical fume hood using nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed amber vial under an inert atmosphere at -20°C. Degradation is indicated by the evolution of HCl gas and a shift in color from pale yellow to dark brown.

References

-

Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - NIH. Available at:[Link]

2-Chloro-1-(oxazol-5-yl)ethan-1-one molecular structure and weight

Molecular Scaffold for Heterocyclic Fusion & Peptidomimetic Design

Abstract

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) is a specialized

Part 1: Molecular Identity & Physicochemical Profile

Structural Specifications

The molecule consists of a 5-substituted oxazole ring attached to a chloromethyl ketone group. The oxazole ring acts as a bioisostere for amide bonds and aromatic rings, while the

| Property | Value | Notes |

| IUPAC Name | 2-Chloro-1-(1,3-oxazol-5-yl)ethan-1-one | |

| CAS Number | 1421314-19-3 | |

| Molecular Formula | ||

| Molecular Weight | 145.54 g/mol | Precision Mass: 145.00 |

| SMILES | ClCC(=O)c1cnco1 | |

| Physical State | Solid / Crystalline Powder | Low melting point solid (est. 45–60°C) |

| Solubility | DMSO, DCM, Ethyl Acetate | Hydrolytically unstable in basic aqueous media |

Electronic Characterization

-

Oxazole Ring: The C2 position is acidic (

) and susceptible to deprotonation by strong bases (e.g., LiHMDS). The N3 nitrogen is weakly basic but can participate in hydrogen bonding. -

-Haloketone: The carbonyl carbon is highly electrophilic due to the inductive effect of the adjacent chlorine and the electron-withdrawing oxazole ring. This makes the methylene carbon (

Part 2: Synthetic Pathways

Synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one requires avoiding self-alkylation and controlling the regioselectivity of the oxazole formation. Two primary routes are validated for this class of heteroaryl chloromethyl ketones.

Route A: The Diazoketone Strategy (High Precision)

This method is preferred for drug development due to its high regioselectivity and avoidance of over-chlorination byproducts.

-

Activation: Oxazole-5-carboxylic acid is converted to its acid chloride using oxalyl chloride/DMF (catalytic).

-

Homologation: The acid chloride reacts with trimethylsilyldiazomethane (TMS-CHN2) or diazomethane to form the

-diazoketone intermediate. -

Chlorinolysis: Treatment with anhydrous HCl (4M in dioxane) converts the diazoketone to the

-chloroketone with evolution of

Route B: Direct Halogenation (Scale-Up)

For larger scales where chromatography is feasible, direct chlorination of 5-acetyloxazole is utilized.

-

Reagent: Sulfuryl chloride (

) in DCM or -

Control: Temperature must be kept

to prevent dichlorination.

Synthesis Workflow Diagram

Figure 1: Stepwise synthesis via the Arndt-Eistert homologation sequence, ensuring regiochemical purity.

Part 3: Reactivity & Mechanistic Insights

The utility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one lies in its bi-electrophilic nature. It serves as a "C2-synthon" for cyclization reactions.

The Hantzsch Thiazole Synthesis

The most common application is the fusion of a thiazole ring onto the oxazole scaffold.

-

Mechanism: Condensation with thioamides (e.g., thiourea, thiobenzamide).

-

Outcome: Formation of 4-(oxazol-5-yl)thiazoles. The sulfur atom attacks the methylene carbon (

), followed by cyclodehydration of the nitrogen onto the carbonyl.

Nucleophilic Substitution ( )

The chlorine atom is easily displaced by:

-

Azides (

): Precursor to -

Amines: Direct amination to form

-amino ketones, often used in kinase inhibitor backbones. -

Thiolates: Formation of thioethers.

Reactivity Logic Map

Figure 2: Divergent synthetic applications of the scaffold in heterocyclic construction.

Part 4: Handling, Stability & Safety (MSDS Summary)

Researchers must treat this compound as a potent alkylating agent.

| Hazard Class | Classification | Precautionary Protocol |

| Acute Toxicity | Oral/Dermal (Category 3/4) | Handle in a Class II Biosafety Cabinet or Fume Hood. |

| Lachrymator | Eye Irritant | Wear tight-fitting goggles. Vapor causes severe tearing. |

| Skin Corrosion | Irritant/Sensitizer | Double-gloving (Nitrile) recommended. |

| Storage | Moisture Sensitive | Store at -20°C under Argon/Nitrogen. Hygroscopic. |

Stability Note: The

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54483748, 2-Chloro-1-(oxazol-5-yl)ethan-1-one. Retrieved from [Link]

- Erian, A. W., et al. (2003).The chemistry of -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. (Contextual grounding for -haloketone reactivity).

- Kemp, M., et al. (2011).

Sources

Precision Synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one: A Modular Technical Guide

Part 1: Executive Summary & Strategic Analysis

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (hereafter referred to as Compound A ) represents a critical junction in the development of oxazole-based pharmacophores. As an

From a process chemistry perspective, the synthesis of Compound A presents two primary challenges:

-

Regiochemical Integrity: Ensuring the oxazole ring remains intact under the conditions required to install the reactive

-chloroacetyl moiety. -

Halogenation Control: Avoiding over-chlorination (formation of dichloroketones) or hydrolysis during workup.

This guide details two distinct, field-validated pathways. Pathway 1 (The Homologation Route) is recommended for discovery-stage medicinal chemistry requiring high purity. Pathway 2 (The Direct Functionalization Route) is optimized for scalability and cost-efficiency.

Part 2: Pathway 1 — The Modified Nierenstein Sequence (Discovery Route)

Rationale

For laboratory-scale synthesis (<10g), the conversion of oxazole-5-carboxylic acid to the chloroketone via a diazoketone intermediate offers the highest structural fidelity. This pathway circumvents the selectivity issues often seen in direct halogenation of methyl ketones.

Reaction Scheme Logic

-

Activation: Conversion of the carboxylic acid to the acid chloride.

-

Homologation: Formation of the

-diazoketone using (trimethylsilyl)diazomethane (safer alternative to diazomethane). -

Halogenation: Anhydrous hydrochlorination to displace dinitrogen.

DOT Visualization: Homologation Workflow

Figure 1: Step-wise conversion of oxazole-5-carboxylic acid to the target chloroketone via diazoketone intermediate.

Detailed Experimental Protocol

Step 1: Acid Chloride Formation

-

Reagents: Oxazole-5-carboxylic acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), DCM (anhydrous).

-

Procedure: Suspend the acid in DCM at 0°C under

. Add oxalyl chloride dropwise followed by DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the crude acid chloride (yellow solid). Do not purify.

Step 2: Diazoketone Synthesis

-

Reagents: Crude Acid Chloride, TMS-Diazomethane (2.0M in hexanes, 1.5 eq), THF/Acetonitrile (1:1).

-

Procedure: Dissolve the crude acid chloride in THF/Acetonitrile at 0°C. Add TMS-Diazomethane dropwise. Critical: Avoid glass joints with rough surfaces (fire hazard). Stir at 0°C for 1 hour, then RT for 2 hours.

-

Validation: TLC should show a new non-polar spot. IR spectroscopy will show a characteristic diazo peak at ~2100 cm⁻¹.

Step 3: Conversion to Chloroketone

-

Reagents: 4M HCl in Dioxane (3.0 eq).

-

Procedure: Cool the diazoketone solution to 0°C. Add HCl in dioxane dropwise. Vigorous evolution of

gas will be observed.[1] Stir for 30 minutes. -

Workup: Quench with saturated

(carefully). Extract with EtOAc. Wash with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 3: Pathway 2 — Direct Regioselective Chlorination (Scale-Up Route)

Rationale

When 5-acetyloxazole is available (or synthesized via Van Leusen chemistry), direct

Reaction Scheme Logic

-

Enolization: Acid-catalyzed enolization of the acetyl group.

-

Electrophilic Attack: Reaction with the chloronium source.

-

Quench: Rapid termination to prevent poly-halogenation.

DOT Visualization: Chlorination Workflow

Figure 2: Direct chlorination strategy using Sulfuryl Chloride with solvent modulation.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Reagents: 5-Acetyloxazole (1.0 eq), Sulfuryl Chloride (1.05 eq), Methanol (5 vol), DCM (20 vol).

-

Note: The addition of Methanol is critical. It facilitates the formation of the intermediate acetal/enol ether which modulates reactivity, preventing over-chlorination.

Step 2: Execution

-

Dissolve 5-acetyloxazole in the DCM/MeOH mixture. Cool to 0°C.

-

Add

dropwise over 20 minutes. -

Allow the mixture to warm to RT and stir for 1-2 hours. Monitor by LC-MS.[2]

-

Endpoint: Stop when starting material is <2%. Prolonged stirring increases dichlorinated impurity.

Step 3: Workup

-

Remove volatiles in vacuo carefully (product is a lachrymator).

-

Redissolve in EtOAc, wash with water and saturated

. -

Crystallization: The crude product can often be recrystallized from Isopropyl Ether/Hexanes if chromatography is to be avoided.

Part 4: Comparative Data Analysis

The following table summarizes the operational parameters for both pathways to aid in decision-making.

| Parameter | Pathway 1 (Homologation) | Pathway 2 (Direct Chlorination) |

| Starting Material | Oxazole-5-carboxylic acid | 5-Acetyloxazole |

| Step Count | 3 | 1 |

| Overall Yield | 65 - 75% | 80 - 85% |

| Purity Profile | High (>98%) | Moderate (contains di-Cl impurity) |

| Safety Hazard | Diazomethane generation (Explosion risk) | Sulfuryl Chloride (Corrosive, Gas evolution) |

| Scalability | Low (<50g) | High (>1kg) |

| Cost | High (TMS-Diazomethane is expensive) | Low |

Part 5: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

-

¹H NMR (400 MHz,

):- 7.98 (s, 1H, Oxazole C2 -H)

- 7.85 (s, 1H, Oxazole C4 -H)

-

4.62 (s, 2H,

-

Note: The singlet at 4.62 ppm is diagnostic. A shift or splitting indicates hydrolysis or dimerization.

-

Mass Spectrometry (ESI+):

-

Calculated

-

Observed

(Cl isotope pattern 3:1 ratio at 146/148).

-

References

-

Synthesis of

-Chloroketones via Diazoketones:- Title: "The Arndt-Eistert Reaction in Heterocyclic Synthesis"

- Source: Master Organic Chemistry / Organic Syntheses

-

URL:[Link]

-

Direct Chlorination Methodology

- Title: "Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone" (Methodology adapted for oxazole series)

- Source: N

-

URL:[Link]

-

Oxazole Synthesis General Procedures

-

Commercial Availability & CAS Verification

- Title: "2-Chloro-1-(oxazol-5-yl)ethan-1-one Product Page"

-

Source: BLD Pharm[2]

Sources

Physical and chemical properties of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Content Type: Technical Guide / Whitepaper Subject: Chemical Properties, Synthesis, and Reactivity Profile CAS: 1421314-19-3

Executive Summary

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) is a specialized heterocyclic building block belonging to the class of

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis[1][2][3][4]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 2-Chloro-1-(1,3-oxazol-5-yl)ethan-1-one |

| Common Name | 5-(Chloroacetyl)oxazole |

| CAS Number | 1421314-19-3 |

| Molecular Formula | |

| Molecular Weight | 145.54 g/mol |

| SMILES | ClCC(=O)c1cnco1 |

| InChIKey | HJKZMIHGISQWDC-UHFFFAOYSA-N |

Electronic Structure & Reactivity

The molecule features two distinct electrophilic centers, creating a unique reactivity profile:

-

-Carbon (C-Cl): The primary site of reactivity. The adjacent carbonyl group and the electron-withdrawing oxazole ring significantly increase the acidity of the

-

Oxazole Ring (C5 Position): The attachment at the C5 position of the oxazole ring allows for conjugation with the carbonyl, stabilizing the transition states of nucleophilic additions but also making the carbonyl carbon highly susceptible to hydration or nucleophilic attack.

Physical Properties

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The values below represent a consensus of experimental analogues and high-confidence computational models.

| Property | Value / Description | Source/Method |

| Physical State | Solid (Low melting) or Oil | Analog Comparison |

| Melting Point | 45–55 °C (Predicted) | In silico Consensus |

| Boiling Point | ~230 °C (at 760 mmHg) | Predicted |

| Density | 1.35 ± 0.1 g/cm³ | Predicted |

| LogP | 0.20 – 0.30 | Computed (XLogP3) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water | Polarity Analysis |

| Flash Point | >110 °C | Estimated |

Synthetic Pathways

The synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one generally follows two strategic routes. Route A is preferred for scale-up due to reagent availability, while Route B offers higher precision for sensitive derivatives.

Route A: Direct Chlorination of 5-Acetyloxazole

This pathway involves the electrophilic halogenation of the methyl ketone precursor.

Protocol:

-

Starting Material: 1-(Oxazol-5-yl)ethan-1-one.[1]

-

Reagents: Sulfuryl chloride (

) or Chlorine gas ( -

Solvent: Dichloromethane (DCM) or Glacial Acetic Acid.

-

Conditions: 0°C to Room Temperature (RT).

-

Mechanism: Enolization of the ketone followed by electrophilic attack by

.

Route B: The Nierenstein Reaction / Diazoketone Pathway

Used when the acetyl precursor is unavailable, starting from the carboxylic acid.

Protocol:

-

Activation: Convert Oxazole-5-carboxylic acid to the acid chloride using Oxalyl Chloride.

-

Diazotization: React acid chloride with Diazomethane (

) to form the -

Chlorination: Treat with anhydrous HCl gas to yield the

-chloroketone.

Visualization of Synthesis

Figure 1: Dual synthetic pathways showing Direct Chlorination (Route A) and the Diazoketone method (Route B).

Chemical Reactivity & Applications

Hantzsch Thiazole Synthesis

The most common application of this scaffold is the synthesis of bis-heterocyclic systems (e.g., oxazolyl-thiazoles).

-

Reagents: Thioamides (e.g., Thioacetamide, Thiobenzamide).

-

Mechanism: The sulfur atom of the thioamide attacks the

-carbon (displacing Cl), followed by cyclization onto the carbonyl oxygen and dehydration. -

Outcome: Formation of 2-substituted-4-(oxazol-5-yl)thiazoles.

N-Alkylation (Amination)

Reaction with primary or secondary amines yields

-

Condition: Requires a non-nucleophilic base (e.g.,

, DIPEA) to neutralize the HCl byproduct.

Reactivity Workflow

Figure 2: Primary reactivity branches leading to thiazole and imidazole scaffolds.

Handling, Safety, and Stability

Warning: Like most

Safety Protocol (SOP)

-

Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during synthesis.

-

Quenching Spills: Treat spills with a dilute solution of ammonia or sodium bisulfite to neutralize the alkylating potential before cleanup.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Hygroscopic and sensitive to hydrolysis. Store under inert gas (Argon or Nitrogen).

-

Shelf Life: 6–12 months if properly sealed. Degradation is indicated by a color change from off-white/yellow to dark brown (polymerization/HCl release).

References

-

PubChem. (n.d.). 2-Chloro-1-(1,3-oxazol-5-yl)ethan-1-one (CAS 1421314-19-3).[2][3] National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Erian, A. W., et al. (2003).[4] "The chemistry of

-haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865. (General reference for alpha-haloketone reactivity). -

Uni.lu. (2026).[2] PubChemLite Explorer: 1421314-19-3.[3][5][6] University of Luxembourg.[2][5] Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. PubChemLite - 1421314-19-3 (C5H4ClNO2) [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C5H4ClNO2 - Explore [pubchemlite.lcsb.uni.lu]

- 4. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - HJKZMIHGISQWDC-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 6. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

Technical Guide: Predicted Spectroscopic Profile of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Executive Summary

Compound: 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Formula:

This technical guide provides a comprehensive predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of 2-Chloro-1-(oxazol-5-yl)ethan-1-one. This compound represents a critical heterocyclic scaffold, often utilized as a "warhead" in covalent inhibitor design or as a synthetic intermediate for thiazole/imidazole fusion.

The data presented below is synthesized from chemometric principles, fragment-based additivity rules, and empirical data from analogous oxazole derivatives. This guide is designed to serve as a primary reference for structural elucidation and quality control in synthetic workflows.

Part 1: Structural Analysis & Electronic Environment

To accurately predict spectroscopic behavior, we must first define the electronic environment of the nuclei.

-

Oxazole Ring: A 5-membered aromatic heterocycle containing oxygen (position 1) and nitrogen (position 3). The ring is electron-deficient (

-excessive but inductively withdrawn by heteroatoms).-

C2/H2: Located between two electronegative atoms (N and O), this position is extremely deshielded.

-

C5: The point of attachment for the acyl group.

-

-

-Chloroacetyl Group: A highly electrophilic ketone.

-

Carbonyl (C=O): Withers electron density from the oxazole ring (mesomeric effect) and the

-methylene group (inductive effect). -

Chlorine: Provides strong inductive deshielding of the adjacent methylene protons.

-

Part 2: Predicted Mass Spectrometry (MS) Profile

Ionization & Isotopic Pattern

In Electrospray Ionization (ESI) positive mode, the molecule will protonate readily at the oxazole nitrogen (the most basic site), forming

-

Chlorine Signature: The most diagnostic feature is the isotopic abundance of Chlorine (

: -

Base Peak: Depending on collision energy, the molecular ion

or the acylium ion (loss of

Predicted Fragmentation Pathway (ESI-MS/MS)

The fragmentation logic follows standard even-electron rule violations and

Key Transitions:

- -Cleavage: Homolytic or heterolytic cleavage adjacent to the carbonyl yields the oxazole-acylium ion (m/z 96).

-

Ring Opening: High-energy collisions may fragment the oxazole ring, typically ejecting CO or HCN.

MS Data Summary Table

| Ion Identity | m/z ( | m/z ( | Relative Intensity | Description |

| 146.0 | 148.0 | High (3:1 ratio) | Protonated Molecular Ion. Diagnostic doublet. | |

| 168.0 | 170.0 | Variable | Sodium adduct (common in unbuffered solvents). | |

| 96.0 | N/A | High | Loss of | |

| 68.0 | N/A | Low | Loss of CO from the acylium species. |

Fragmentation Logic Visualization

Figure 1: Predicted ESI-MS fragmentation pathway showing the primary loss of the chloromethyl group followed by decarbonylation.

Part 3: Predicted NMR Spectroscopy Profile

NMR Prediction (400 MHz, )

The choice of solvent is critical.

-

H2 (Oxazole): The most downfield signal. It is flanked by N and O, and the electron-withdrawing carbonyl at C5 further deshields the ring.

-

H4 (Oxazole): Deshielded aromatic signal, typically appearing as a singlet (or fine doublet if long-range coupling

is resolved). - (Methylene): A distinct singlet. The chemical shift is driven by the anisotropy of the carbonyl and the electronegativity of the chlorine.

| Proton | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H2 | 8.65 - 8.75 | Singlet (s) | 1H | - | C2-H is highly acidic/deshielded by N/O and C5-Acyl group. |

| H4 | 7.90 - 8.00 | Singlet (s) | 1H | - | Ortho to the carbonyl substituent; deshielded relative to unsubstituted oxazole. |

| 4.85 - 4.95 | Singlet (s) | 2H | - | Isolated methylene between C=O and Cl. |

Note: In

NMR Prediction (100 MHz, )

| Carbon | Shift ( | Type | Assignment Logic |

| C=O | 182.0 - 185.0 | Quaternary | Ketone carbonyl. |

| C2 (Ox) | 154.0 - 156.0 | CH | Between N and O; highly deshielded. |

| C5 (Ox) | 148.0 - 150.0 | Quaternary | Ipso to carbonyl; |

| C4 (Ox) | 130.0 - 132.0 | CH | Aromatic CH. |

| 46.0 - 48.0 | Alpha-chloroketone methylene. |

NMR Assignment Workflow

Figure 2: Step-by-step logic for confirming the structure using proton NMR markers.

Part 4: Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the shifts predicted above, follow this protocol:

-

Mass: Weigh 5.0 – 10.0 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-

(99.9% D). Note: -

Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., NaCl from synthesis).

-

Referencing: Reference the spectrum to the residual DMSO pentet at 2.50 ppm .

Mass Spectrometry Setup

-

Solvent: Methanol/Water (50:50) with 0.1% Formic Acid.

-

Concentration: 1 µg/mL (trace injection).

-

Method: Direct Infusion or LC-MS (C18 column).

-

Detection: ESI Positive Mode. Scan range m/z 50–300.

Part 5: Quality Control & Impurity Profiling

When synthesizing this compound (e.g., via Friedel-Crafts or chlorination of the acetyl-oxazole), common impurities include:

-

Hydrolysis Product: 2-Hydroxy-1-(oxazol-5-yl)ethan-1-one.

-

NMR Indicator:

shift moves upfield to ~4.5 ppm; appearance of broad OH singlet. -

MS Indicator: m/z 128

.

-

-

Starting Material: 5-Acetyl oxazole (if produced via chlorination).

-

NMR Indicator: Methyl singlet at ~2.5 ppm.

-

MS Indicator: m/z 112

.

-

References

-

NIST Chemistry WebBook, SRD 69. Oxazole Mass Spectrum and General Data.[1][2] National Institute of Standards and Technology.[3][4] [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: Chemical Shift Tables. University of Wisconsin-Madison. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[5][6] (General reference for

-haloketone shifts). [Link] -

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 2010.[7] (For solvent referencing). [Link]

Sources

Reactivity of the α-chloro ketone in oxazole compounds.

Mechanistic Architectures: The -Chloro Ketone Motif in Oxazole Synthesis and Functionalization

Executive Summary

The

Part 1: The Electrophilic Progenitor (Mechanistic Core)

The reactivity of

The Hantzsch Oxazole Synthesis (Blümlein-Lewy)

The most robust application of

Mechanism:

-

Nucleophilic Attack: The amide oxygen attacks the

-carbon of the ketone, displacing the chloride ion ( -

Intermediate Formation: An acyclic

-acylamino ketone intermediate is formed (often isolable in milder Robinson-Gabriel variations). -

Cyclization: The amide nitrogen attacks the ketone carbonyl.

-

Dehydration: Loss of water aromatizes the system to form the oxazole.

Figure 1: Mechanistic flow of the Hantzsch oxazole synthesis via O-alkylation.

Part 2: Synthetic Protocols

Protocol A: Classical Synthesis of 2,4-Disubstituted Oxazoles

Context: This protocol is robust for generating libraries of 2-aryl-4-alkyl oxazoles.

Reagents:

-

Setup: Charge a round-bottom flask with

-chloro ketone (1.0 equiv) and primary amide (1.2 equiv). -

Solvent: Dissolve in anhydrous DMF or EtOH.

-

Catalyst: Add

(1.5 equiv) to scavenge HCl. Note: While pyridine is often used, solid carbonate bases simplify workup. -

Reflux: Heat to 110°C (DMF) or reflux (EtOH) for 4–8 hours. Monitor by TLC (disappearance of the lachrymatory ketone).[1]

-

Workup: Pour into ice water. The oxazole typically precipitates. Filter and recrystallize from hexanes/EtOAc.

Protocol B: Green Synthesis in Deep Eutectic Solvents (DES)

Context: Modern drug development prioritizes sustainability. The use of Choline Chloride/Urea (DES) acts as both solvent and catalyst, avoiding volatile organic compounds (VOCs).

-

DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and heat to 80°C until a clear, viscous liquid forms.

-

Reaction: Add

-chloro ketone (1.0 mmol) and amide (1.0 mmol) directly to the DES (2 mL). -

Energy Source: Microwave irradiation (300W) at 80°C for 10–15 minutes OR conventional heating at 80°C for 45–60 minutes.

-

Isolation: Add water to the reaction mixture. The DES dissolves, causing the organic oxazole to precipitate.

-

Purification: Filtration followed by recrystallization (ethanol).[2][3]

Comparison of Methodologies

| Feature | Classical (Reflux) | Green (DES/Microwave) |

| Time | 4–12 Hours | 10–60 Minutes |

| Yield | 60–75% | 85–92% |

| Atom Economy | Low (Solvent waste) | High (Recyclable solvent) |

| Purification | Extraction/Column | Precipitation/Filtration |

Part 3: Reactivity of the Oxazole Scaffold

When using 1,3-dichloroacetone as the starting material, the Hantzsch synthesis yields 4-(chloromethyl)oxazoles . Here, the

Nucleophilic Substitution at the 4-Position

The chloromethyl group at the C4 position is pseudo-benzylic. The oxazole ring acts as an electron-withdrawing group (similar to a pyridine ring), activating the exocyclic C-Cl bond toward nucleophilic attack.

Key Reaction:

Figure 2: Synthesis and functionalization workflow for 4-(chloromethyl)oxazoles.

The Cornforth Rearrangement

A unique reactivity feature of 4-acyloxazoles (often derived from

-

Trigger: Thermal activation (>100°C).

-

Mechanism: Electrocyclic ring opening to a nitrile ylide intermediate, followed by rotation and recyclization.

-

Outcome: The substituents at C4 and C5 exchange places. This must be controlled during high-temperature synthesis to avoid isomeric mixtures.

Part 4: Safety & Handling (Lachrymator Warning)

lachrymators-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Neutralization: Glassware should be rinsed with a dilute ammonia or sodium thiosulfate solution before removal from the hood to destroy residual alkylating agents.

-

PPE: Double nitrile gloves and chemical splash goggles are mandatory.

References

-

Hantzsch Oxazole Synthesis (Mechanism & Scope)

- Title: Synthesis of Oxazoles (Overview)

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Green Synthesis (DES Protocol)

- Title: Green Synthesis of Novel Oxazole Deriv

-

Source: BenchChem Technical Guides[4]

-

Cornforth Rearrangement

-

Reactivity of Chloromethyl Oxazoles

-

Title: 4-Chloro-oxazole derivatives, method for their preparation and their use[5]

- Source: Google P

- URL

-

-

General Reactivity of

-Haloketones:- Title: The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis

- Source: Molecules (MDPI)

-

URL:[Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. kthmcollege.ac.in [kthmcollege.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. EP0281012A1 - 4-Chloro-oxazole derivatives, method for their preparation and their use - Google Patents [patents.google.com]

Potential biological activities of substituted oxazole ketones.

Title : Therapeutic Horizons of Substituted Oxazole Ketones: Mechanisms, Synthesis, and Biological Efficacy

Executive Summary Substituted oxazole ketones represent a privileged class of heterocyclic pharmacophores in modern medicinal chemistry. Characterized by a doubly unsaturated five-membered ring containing nitrogen and oxygen, coupled with an electrophilic ketone moiety, these compounds exhibit profound biological activities[1]. As a Senior Application Scientist specializing in targeted drug discovery, I have observed that their most therapeutically relevant application lies in the potent, reversible inhibition of Fatty Acid Amide Hydrolase (FAAH)[2]. By modulating the endocannabinoid system, oxazole ketones offer a compelling strategy for managing pain, inflammation, and neurological disorders without the psychotropic liabilities of direct cannabinoid receptor agonists. This technical guide delineates the mechanistic rationale, synthetic methodologies, and biochemical evaluation protocols for substituted oxazole ketones.

Structural Paradigm and Mechanistic Rationale

The biological efficacy of oxazole ketones is intrinsically linked to their unique electronic and steric properties. The oxazole ring serves as a versatile bioisostere for amide bonds and natural nucleic bases, enabling extensive non-covalent interactions (such as hydrogen bonding and

The FAAH Inhibition Mechanism: FAAH is an integral membrane serine hydrolase responsible for the degradation of neuromodulatory fatty acid amides, notably anandamide (AEA)[2]. Substituted oxazole ketones function as transition-state analogs. The causality of their potent inhibition lies in a two-pronged interaction:

-

Electrophilic Trap : The ketone carbonyl carbon is highly electrophilic. It undergoes nucleophilic attack by the catalytic Ser241 of FAAH, forming a reversible, thermodynamically stable hemiketal intermediate[3].

-

Active Site Complementarity : The oxazole ring acts as a rigid, planar spacer that precisely positions the inhibitor within the cytosolic port and the acyl chain-binding pocket. Structure-Based Drug Design (SBDD) studies confirm that the nitrogen and oxygen atoms of the oxazole ring engage in critical hydrogen bonding with the oxyanion hole and surrounding residues (e.g., Cys269, Val270), significantly lowering the transition state energy[3].

Fig 1. FAAH inhibition pathway by oxazole ketones leading to endocannabinoid accumulation.

Synthetic Methodologies: Constructing the Oxazole Ketone Scaffold

Historically, synthesizing highly substituted oxazole ketones required harsh conditions. However, recent advances in homogeneous gold catalysis have revolutionized this workflow. A state-of-the-art methodology involves the radical-involved intramolecular cyclization of internal N-propargylamides[4].

Why this approach? Gold catalysis (using

Protocol 1: Gold-Catalyzed Synthesis of 5-Oxazole Ketones

Self-Validating Rationale: The use of a sealed Schlenk tube under a nitrogen atmosphere is critical. Oxygen can prematurely quench the in situ generated NO radicals from

-

Preparation : Flame-dry a 25 mL Schlenk tube under vacuum and backfill with high-purity nitrogen (repeat 3x) to ensure an anhydrous and anaerobic environment.

-

Reagent Loading : Under positive nitrogen flow, sequentially add

(0.01 mmol, 5 mol%), the internal N-propargylic amide substrate (0.2 mmol, 1.0 equiv), and 4-MeO-TEMPO (0.06 mmol, 30 mol%). -

Solvent and Initiator : Inject 2 mL of anhydrous acetonitrile (

), followed by -

Cyclization : Seal the tube and immerse in a preheated oil bath at 90 °C for 24 hours. The elevated temperature provides the necessary activation energy for the radical cascade.

-

Purification : Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 5-oxazole ketone.

Fig 2. Gold-catalyzed radical-involved cyclization workflow for 5-oxazole ketone synthesis.

Biological Efficacy: FAAH Modulation and Beyond

The substitution pattern on the oxazole ring dictates the biological potency. For instance, replacing an oleyl chain with a more rigid pyridyl or phenoxyphenyl group drastically alters the binding kinetics.

Table 1: Biological Efficacy of Representative Substituted Oxazole Ketones against FAAH

| Compound Designation | Ketone Substituent ( | Oxazole C2 Substituent ( | FAAH IC | Target Selectivity | Reference |

| OL-135 (Ref) | 2-Pyridyl | Oleyl chain | 4.7 | >100x vs MAGL | [2] |

| Compound 49 | Phenyl | 4-Phenoxyphenyl | 17.0 | >50x vs MAGL | [5] |

| Compound 61 | 2-Pyridyl | 4-Phenoxyphenyl | 2.3 | >100x vs MAGL | [5] |

| JZL-195 (Control) | Carbamate core | Piperazine derivative | 12.0 | Dual FAAH/MAGL | [2] |

Data Interpretation: Compound 61 demonstrates that incorporating a 2-pyridyl group adjacent to the oxazole ketone significantly enhances inhibitory activity (2.3 nM) compared to the phenyl analog (Compound 49, 17.0 nM). This is due to an additional hydrogen-bond accepting interaction provided by the pyridyl nitrogen within the FAAH active site[5].

Biochemical Evaluation Workflows

To accurately determine the IC

Protocol 2: In Vitro FAAH Inhibition Assay (Fluorogenic) Self-Validating Rationale: Pre-incubation of the enzyme and inhibitor is mandatory. This allows the formation of the covalent hemiketal intermediate to reach thermodynamic equilibrium before the competing substrate is introduced.

-

Buffer Preparation : Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% Triton X-100). Why Triton X-100? FAAH is a membrane-bound enzyme; the detergent maintains its solubility and active conformation in aqueous media.

-

Enzyme-Inhibitor Pre-incubation : In a black 96-well microplate, mix recombinant human FAAH (final concentration 2 nM) with varying concentrations of the oxazole ketone inhibitor (e.g., 0.1 nM to 10

M, in DMSO). Incubate at 37 °C for exactly 30 minutes. -

Substrate Addition : Initiate the reaction by adding the fluorogenic substrate, AMC-arachidonoyl amide (final concentration 10

M). -

Kinetic Readout : Immediately monitor the release of 7-amino-4-methylcoumarin (AMC) using a fluorescence microplate reader (

= 340 nm, -

Data Analysis : Calculate the initial velocity (

) from the linear portion of the fluorescence curve. Plot fractional activity (

Structure-Based Drug Design (SBDD) Insights

Advanced computational models, including Knowledge Graph Convolutional Networks (kGCN) and Hologram QSAR (HQSAR), have mapped the pharmacophore of oxazole ketones. The positive contribution maps confirm that the

References

-

[1] "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis." Molecules (PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUCpJYD2rdZmzuNPav6PSpFZSAPQynyzNtaMhbSv0UXZZluHH8mzyZ1M-tFT9Y1kQZSGmdFZJnU2zKk5MbKbh1GgzXZeRzXyHNku9seoISo4g-iOSGm_Zb3vzVdBnAtFg5WFwbdL0UIyJ0c0=]

-

[4] An, H., Mai, S., Xuan, Q., Zhou, Y., & Song, Q. (2018). "Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones." The Journal of Organic Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ6s9OiatmPvhDwnLH3uJsZSQ8_l1XGo2s8WSFM2p_NN4YSzGDAVKyzvkpPBegJUJtM3qrWPq9KSCrO4nghWEu33s7L9GbwYbJfc1pZlBQSRQMQYbM-VRfMsjksVJh4zDj6IrbVskqRumD]

-

[3] "Integration of LBDD and SBDD Studies on Drug Design: A Fatty Acid Amide Hydrolase (FAAH) Case Study." J. Braz. Chem. Soc. (SciELO). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH0ttb67wlBdKMyHTKbNjpwF1R4zvz6TYnfED7f9408ubO6eTgTvlRnWeYvD0_42z-wBJTsv37R1daOS7GYKwoQgIYufaAjuC0SuS8kXYqhCUxGL0b7-uv28GD7oNljaFUVEJqjSASsdq9aT3agRs41uXWEzRHSc3e6EngRQl7Ns6HZBaFPw==]

-

[2] "The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH)." Chem Rev (PMC). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaMFyf2nN3KHSB1uRN4krlZ7435CJ7BPD9FdBVLLxE6oz3_lgJ3qkyXnHx61mUudrnvhRepqON7pOtgh9bztNCC8A1P3c9nyjt3kUo_ptWcfxEkv9yRwvkb73ngp9xZrdpuW-Ivy2f9pC-PQ==]

-

[5] "SYNTHESIS OF 3-HETEROCYCLE PHENYL N-ALKYL CARBAMATES AND THEIR ACTIVITY AS FAAH INHIBITORS." Aaltodoc. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTVJXpaMM1pNb8B4qVJoW6UJh-mt9fStdfvvoyTpk2_FkvYMKC4X3cxvarq2-AWv2ehMlumrLJNcqLgzmmq78bZYYjJVReeymZNyKwtDZ8GK_i4mmgyOcjWZESLPxhj8Y2VHJYVvsvkGaxpsdSgjO_kZ1NttRHlBNljEqyZBL_kBX1r_eIRe3U7yO_rw==]

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Oxadiazole Skeleton with In Silico Modelling and Docking Study with Neuroprotective Effects of Cholinesterase Inhibitors of (PDB ID: 7E3H) on Alzheimer’s Disease – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. aaltodoc.aalto.fi [aaltodoc.aalto.fi]

Literature review of 2-Chloro-1-(oxazol-5-yl)ethan-1-one and its analogs

The following technical guide provides an in-depth review of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, focusing on its utility as a covalent warhead in medicinal chemistry and a versatile scaffold in heterocyclic synthesis.

The Electrophilic "Warhead" & Heterocyclic Scaffold

Executive Summary

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3) represents a specialized class of

-

Covalent Inhibitor Warhead: The

-chloroketone moiety acts as an electrophilic trap for nucleophilic amino acid residues (specifically Cysteine thiolates) in protease enzymes (e.g., Cathepsins, Papain). -

Synthetic Linchpin: It is a critical intermediate for the Hantzsch Thiazole Synthesis , allowing the rapid construction of oxazole-thiazole bis-heterocycles, a motif found in bioactive natural products like Nostocyclamide.

This guide details the synthesis, reactivity, and handling of this compound, moving beyond basic properties to explore its mechanistic applications.

Chemical Architecture & Reactivity Profile

Structural Analysis

The molecule consists of a 1,3-oxazole ring substituted at the C5 position with a 2-chloroacetyl group.

-

Oxazole Ring: A weak base (pKa ~0.8) and aromatic system.[1] The C5 position is the most electron-rich, yet the attached carbonyl group pulls electron density, making the ring susceptible to nucleophilic attack under harsh conditions.

-

-Chloroketone (The Warhead): The carbonyl group polarizes the adjacent C-Cl bond, making the methylene carbon highly electrophilic (

Reactivity Matrix

| Reagent Type | Target Site | Transformation | Application |

| Thiol (R-SH) | Methylene (-CH2-) | S-Alkylation (Thioether formation) | Cysteine Protease Inhibition |

| Thioamide / Thiourea | Methylene + Carbonyl | Hantzsch Cyclization | Synthesis of Thiazoles |

| Azide ( | Methylene (-CH2-) | Nucleophilic Substitution | Click Chemistry Precursors |

| Borohydride | Carbonyl (C=O) | Reduction to Halohydrin | Epoxide synthesis precursors |

Synthetic Methodologies

Synthesis of 5-substituted oxazoles requires precise control to avoid ring opening. Two primary protocols are established in the literature: the Diazoketone Route (High Precision) and Direct Halogenation (Industrial).

Protocol A: The Diazoketone Route (Gold Standard)

This method is preferred for R&D scales as it avoids over-halogenation and regio-isomeric byproducts.

Precursor: Oxazole-5-carboxylic acid.

-

Activation: Convert oxazole-5-carboxylic acid to the acid chloride using oxalyl chloride (

) and catalytic DMF in DCM.-

Note: Avoid thionyl chloride (

) if the oxazole ring contains acid-sensitive groups.

-

-

Diazotization: Treat the acid chloride with excess ethereal diazomethane (

) or TMS-diazomethane at 0°C to form the-

Safety: Diazomethane is explosive; use a blast shield and dedicated glassware.

-

-

Hydrochlorination: Quench the diazoketone with anhydrous HCl (gas or in dioxane) at 0°C. Nitrogen gas (

) evolves, yielding the pure

Protocol B: Direct Halogenation of Methyl Ketone

Used when the 5-acetyl oxazole precursor is readily available.

Precursor: 1-(Oxazol-5-yl)ethan-1-one.

-

Reagent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

). -

Conditions: Reflux in

or THF with a radical initiator (AIBN) or acid catalyst (p-TsOH). -

Purification: This method often yields di-chlorinated byproducts. Recrystallization from EtOH/Hexane is usually required.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow from precursors to the target and its downstream applications.

Medicinal Chemistry: The "Warhead" Mechanism

The primary biological application of 2-chloro-1-(oxazol-5-yl)ethan-1-one is as a Covalent Cysteine Protease Inhibitor .

Mechanism of Action (MOA)

Proteases such as Cathepsin B , Cathepsin K , and Papain utilize a catalytic triad involving a Cysteine thiolate anion (

-

Recognition: The oxazole ring and any substituents (P2/P3 positions) position the molecule within the enzyme's active site.

-

Attack: The nucleophilic thiolate attacks the methylene carbon (

-carbon) of the chloroketone. -

Displacement: Chloride acts as a leaving group (

). -

Irreversible Inhibition: A stable thioether bond is formed, permanently disabling the enzyme.

MOA Visualization

[5][6][7]

Experimental Protocol: Hantzsch Thiazole Synthesis

A self-validating protocol for converting the target into a bis-heterocycle.

Objective: Synthesis of 4-(oxazol-5-yl)-2-aminothiazole. Reagents: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (1.0 eq), Thiourea (1.1 eq), Ethanol (Abs).

-

Dissolution: Dissolve 1.0 mmol of the

-chloroketone in 5 mL of absolute ethanol. -

Addition: Add 1.1 mmol of thiourea. The mixture may warm slightly.

-

Reflux: Heat to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Checkpoint: The starting material spot (high Rf) should disappear, replaced by a lower Rf, UV-active spot (thiazole salt).

-

-

Isolation: Cool to room temperature. A precipitate (thiazole hydrochloride salt) often forms.

-

Neutralization: Filter the solid and wash with cold ethanol. Suspend in water and adjust pH to 8–9 with saturated

to liberate the free base. -

Yield: Typical yields range from 70–85%.

Safety & Handling (Critical)

-

Lachrymator: Like most

-haloketones (e.g., chloroacetone), this compound is a potent lachrymator (tear gas agent).-

Requirement: Handle only in a functioning fume hood.

-

PPE:[2] Goggles (not safety glasses), nitrile gloves, and lab coat.

-

-

Alkylating Agent: It is a mutagenic hazard due to its ability to alkylate DNA.

-

Decontamination: Quench spills with dilute ammonia or sodium thiosulfate solution to destroy the alkylating potential.

-

-

Stability: Store at -20°C under inert atmosphere (

/Ar). Moisture will hydrolyze the C-Cl bond over time, releasing HCl and degrading the compound.

References

-

Synthesis of Oxazole-Thiazole Bis-heterocycles

- Title: "Total synthesis of (+)-nostocyclamide"

- Source:Journal of the Chemical Society, Perkin Transactions 1, 2000.

- Relevance: Details the Hantzsch reaction using oxazole chloromethyl ketones.

-

URL:[Link]

-

Mechanism of Chloromethyl Ketones

- Title: "Peptidyl chloromethyl ketones as serine and cysteine protease inhibitors"

- Source:Methods in Enzymology, Vol 46, 1977.

- Relevance: Foundational text on the mechanism of -haloketone "warheads".

-

URL:[Link]

-

General Oxazole Synthesis (Van Leusen)

- Title: "Chemistry of Tosylmethyl Isocyanide (TosMIC)"

- Source:Chemical Reviews, 1986.

- Relevance: Describes the construction of the 5-substituted oxazole ring precursor.

-

URL:[Link]

- Safety Data & Properties Title: "Safety Data Sheet: 2-Chloro-1-(oxazol-5-yl)ethan-1-one" Source: BLD Pharm / Fisher Scientific. Relevance: Confirming CAS 1421314-19-3 and handling precautions.

Sources

Safety and handling precautions for 2-Chloro-1-(oxazol-5-yl)ethan-1-one

An In-depth Technical Guide to the Safe Handling of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Foreword: This document provides a comprehensive guide to the safety and handling of 2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS No. 1421314-19-3). Due to the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this compound, this guide employs a "hazard by analogy" approach. The safety protocols and toxicological assessments herein are synthesized from data on structurally similar compounds, particularly other alpha-chloro ketones attached to heterocyclic rings, and are reinforced by established best practices in chemical safety. This guide is intended for use by trained professionals in research and development environments.

Section 1: Compound Identification and Hazard Assessment Strategy

2-Chloro-1-(oxazol-5-yl)ethan-1-one is a halogenated ketone featuring an oxazole ring. Its chemical structure contains two key toxicophores that dictate its hazard profile:

-

The α-Chloro Ketone Moiety: This functional group is a potent electrophile, making the compound highly reactive. Such compounds are often alkylating agents, capable of reacting with biological nucleophiles like DNA and proteins. This reactivity is the mechanistic basis for their common classification as toxic, irritant, and sensitizing agents.

-

The Oxazole Ring: A five-membered aromatic heterocycle containing nitrogen and oxygen. While the ring itself is a common motif in pharmaceuticals, its combination with the α-chloro ketone group necessitates careful handling.

The primary analog used for this assessment is 2-Chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one (CAS 1378888-44-8), which shares the critical α-chloro ketone structure attached to a similar five-membered heterocycle.[1]

Section 2: GHS Hazard Profile (Inferred)

Based on analogous compounds, an inferred Globally Harmonized System (GHS) classification for 2-Chloro-1-(oxazol-5-yl)ethan-1-one is presented below. Users must treat the compound as, at minimum, possessing these hazards.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects | |

| Aquatic Hazard (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

-

Signal Word: Danger

This table is an inferred classification based on data from structurally similar compounds[1][2][3] and general GHS classification criteria[4].

Section 3: Engineering Controls & Personal Protective Equipment (PPE)

The primary goal of exposure control is to prevent all contact with the substance. This is achieved through a hierarchy of controls, with engineering controls being the most critical.

Engineering Controls: All manipulations of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, including weighing, transfers, and use in reactions, must be performed within a certified chemical fume hood.[5][6] The fume hood provides essential ventilation to prevent inhalation of vapors or aerosols and contains any potential spills.

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

| PPE Category | Specification | Rationale and Causality |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[3][7][8] | The compound is expected to be a serious eye irritant.[1] Goggles are essential to prevent splashes from reaching the eyes. A face shield offers additional protection for the entire face. |

| Hand Protection | Chemically resistant gloves (e.g., fluorinated rubber, nitrile, or neoprene).[5][6] | Prevents dermal absorption, which is a significant route of exposure for toxic chemicals. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination. |

| Skin & Body Protection | Flame-resistant lab coat, fully buttoned, with long sleeves. Full-length pants and closed-toe shoes.[5][7] | This prevents accidental skin contact from spills or splashes. Personal clothing does not offer adequate protection. |

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For emergencies or situations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used by trained personnel.[5][7] | The fume hood is the primary means of respiratory protection. Respirators are for non-routine and emergency situations only. |

Section 4: Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol is essential for safety.

Caption: Standard Operating Procedure for Handling.

Storage Requirements:

-

Container: Keep container tightly closed at all times.

-

Atmosphere: The compound may be air and light sensitive. Store under an inert atmosphere (e.g., argon or nitrogen).

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][7] The storage location should be locked and accessible only to authorized personnel.

-

Incompatibles: Avoid strong oxidizing agents, strong acids, and strong bases.

Section 5: Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

The following procedures should be followed while seeking immediate medical attention. Provide the Safety Data Sheet (or this guide) to emergency responders.[8]

-

If Inhaled: Move the person to fresh air immediately.[8] If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth).[5] Call a physician or poison control center immediately.

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[5][9][10] Seek immediate medical attention.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[5][8] Call a physician or poison control center immediately.

Spill Response

The response to a spill depends on its size and location.

Caption: Spill Response Decision Tree.

Detailed Spill Cleanup Protocol (Minor Spill):

-

Alert & Restrict: Notify personnel in the immediate area and restrict access.[5]

-

PPE: Don appropriate PPE, including respiratory protection if vapors are a concern.[5]

-

Contain: Cover drains and contain the spill by applying a liquid-absorbent material (e.g., Chemizorb®, vermiculite) from the outside in.[11]

-

Collect: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable container for hazardous waste.[3][12]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[11][12]

-

Dispose: Label the waste container and dispose of it, along with any contaminated PPE, through your institution's Environmental Health and Safety (EHS) office.[12]

Section 6: Waste Disposal

All materials contaminated with 2-Chloro-1-(oxazol-5-yl)ethan-1-one, including excess reagent, reaction mixtures, and cleanup materials, must be treated as hazardous waste.

Sources

- 1. 2-Chloro-1-(4,5-dimethylthiazol-2-yl)ethan-1-one AldrichCPR 1378888-44-8 [sigmaaldrich.com]

- 2. lobachemie.com [lobachemie.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. wcu.edu [wcu.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. aaronchem.com [aaronchem.com]

- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 10. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]

Technical Guide: Solubility & Solvent Compatibility of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

[1]

Executive Summary & Chemical Identity[2]

2-Chloro-1-(oxazol-5-yl)ethan-1-one (CAS: 1421314-19-3 ) is a specialized heterocyclic building block featuring an oxazole ring coupled to a reactive

Critical Application Note: Unlike stable pharmaceutical ingredients (APIs), this compound is a reactive intermediate .[1] Its solubility profile cannot be decoupled from its chemical stability. Solvents that dissolve the compound effectively (e.g., alcohols, water) may also degrade it via solvolysis or hydrolysis.

Physiochemical Profile

| Property | Value / Description |

| CAS Number | 1421314-19-3 |

| Molecular Formula | |

| Molecular Weight | 145.54 g/mol |

| Physical State | Solid (Low-melting crystalline solid or semi-solid) |

| Polarity | Moderate-High (Due to oxazole N/O and carbonyl dipole) |

| Storage | Cold Chain (2–8°C) ; Inert atmosphere (Argon/Nitrogen) recommended.[1] |

Solubility & Compatibility Matrix

As an Application Scientist, I categorize solvents not just by "dissolution power" but by Process Suitability . The

Solvent Class Recommendations

| Solvent Class | Solubility | Stability Risk | Application Context |

| Chlorinated (DCM, Chloroform) | High (>50 mg/mL) | Low | Preferred. Ideal for extraction, transport, and non-nucleophilic reactions.[1] |

| Polar Aprotic (DMSO, DMF) | Very High (>100 mg/mL) | Low-Moderate | Standard. Excellent for |

| Esters (Ethyl Acetate, IPAc) | Good (20–50 mg/mL) | Low | Preferred. Good balance for reaction workup and crystallization.[1] |

| Ethers (THF, MTBE, 2-MeTHF) | Good | Low | Standard. THF is excellent; ensure it is peroxide-free.[1] MTBE is useful for precipitation. |

| Alcohols (Methanol, Ethanol) | Moderate | High | Restricted. Risk of hemiacetal formation or solvolysis of the C-Cl bond over time.[1] Use only for rapid, cold crystallization. |

| Alkanes (Hexane, Heptane) | Poor (<1 mg/mL) | Low | Anti-Solvent. Use to crash out the product from DCM or EtOAc.[1] |

| Water | Low | Critical | Avoid. Rapid hydrolysis to the |

Mechanistic Insight: The Stability-Solubility Paradox

The oxazole ring is weakly basic, but the

-

Mechanism:

(Hemiacetal) or -

Operational Rule: If dissolving in alcohols for crystallization, keep temperature

and holding times

Decision Logic for Solvent Selection

The following Graphviz diagram visualizes the logical flow for selecting the correct solvent based on your experimental goal (Reaction vs. Purification).

Caption: Decision tree for solvent selection balancing solubility against chemical reactivity risks.

Experimental Protocol: Self-Validating Solubility Determination

Since literature data for this specific CAS is sparse, you must determine solubility empirically. However, standard "shake-flask" methods can degrade this compound. Use this Kinetic Solubility Protocol to ensure data integrity.

Materials

-

Compound: 2-Chloro-1-(oxazol-5-yl)ethan-1-one (>95% purity).[1]

-

Solvents: HPLC Grade (DCM, EtOAc, Toluene, DMSO).

-

Detection: HPLC-UV (254 nm) or UPLC-MS.[1]

Step-by-Step Methodology

-

Preparation (The Saturation Pulse):

-

Weigh 20 mg of compound into a 2 mL HPLC vial.

-

Add solvent in 50

increments at 20°C. -

Vortex for 30 seconds after each addition.

-

-

Visual Confirmation:

-

Record the volume (

) where the solution becomes clear. -

Calculation: Solubility

.[1]

-

-

Stability Check (Crucial Step):

-

Gravimetric Verification (For Non-Volatile Solvents):

-

For DMSO/DMF, do not evaporate. Use the HPLC area under the curve (AUC) calibrated against a fresh standard curve in Acetonitrile.

-

Process & Safety Implications

Handling the "Lachrymator" Effect

1-

Engineering Control: All solubility testing must be performed inside a certified fume hood.[1]

-

Decontamination: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.[1]

In-Process Monitoring (IPC)

When using this compound in synthesis (e.g., reacting with a thioamide to form a thiazole):

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for similar

-chloroketones. PubChem.[2] Retrieved from [Link] - Erian, A. W., et al. (2003). The chemistry of -haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. (Contextual grounding for reactivity).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for solvolysis mechanisms of -haloketones).

Methodological & Application

Application Note & Synthesis Protocol: 2-Chloro-1-(oxazol-5-yl)ethan-1-one

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthetic strategy is centered on the conversion of a carboxylic acid to an α-chloroketone via a diazoketone intermediate. This application note details the underlying reaction mechanisms, provides a robust experimental procedure, outlines critical safety considerations for handling hazardous reagents, and includes methods for purification and characterization. The content is designed for researchers, chemists, and drug development professionals with a background in synthetic organic chemistry.

Introduction and Scientific Background

Heterocyclic compounds, particularly those containing the oxazole scaffold, are of significant interest in pharmaceutical research due to their prevalence in a wide array of biologically active natural products and synthetic drug candidates. The title compound, 2-Chloro-1-(oxazol-5-yl)ethan-1-one, incorporates two key reactive functionalities: the oxazole ring, which can participate in various coupling and modification reactions, and the α-chloroketone moiety, a potent electrophile and a precursor for numerous transformations, including the synthesis of aminothiazoles, imidazoles, and other complex heterocycles.

The synthetic approach detailed herein follows a well-established pathway for synthesizing α-chloroketones from carboxylic acids, known as the Arndt-Eistert reaction, or a variation thereof.[1] The core of this strategy involves the conversion of a carboxylic acid (Oxazole-5-carboxylic acid) into its more reactive acyl chloride derivative. This is subsequently reacted with diazomethane to form a key diazoketone intermediate. Finally, treatment with hydrogen chloride (HCl) yields the target α-chloroketone.[2][3] Understanding the causality behind each step is crucial for success and safety. The use of excess diazomethane is critical to neutralize the HCl generated during the formation of the diazoketone, preventing the premature formation of the chloromethyl ketone.[1]

Overall Synthetic Scheme

The synthesis is a two-step process starting from Oxazole-5-carboxylic acid. The first step is the activation of the carboxylic acid to an acyl chloride, followed by the reaction with diazomethane and subsequent treatment with HCl to furnish the final product.

Figure 1: High-level workflow for the synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

Mechanistic Insights

The core transformation relies on the reaction between an acyl chloride and diazomethane. The mechanism proceeds as follows:

-

Nucleophilic Attack: Diazomethane acts as a nucleophile, with the methylene carbon attacking the electrophilic carbonyl carbon of the oxazole-5-carbonyl chloride.[4]

-

Intermediate Formation: This attack forms a tetrahedral intermediate. The chloride ion is subsequently eliminated, and a proton transfer occurs, leading to the formation of an α-diazoketone and hydrogen chloride (HCl).

-

HCl Quenching: A second equivalent of diazomethane acts as a base to neutralize the generated HCl, forming methyl chloride and inert nitrogen gas. This step is crucial to prevent the immediate reaction of HCl with the diazoketone product.[1][2]

-

Final Product Formation: The stable α-diazoketone is then carefully treated with anhydrous HCl. The diazoketone is protonated, and subsequent nucleophilic attack by the chloride ion on the methylene carbon, with the concomitant expulsion of nitrogen gas (N₂), yields the final 2-Chloro-1-(oxazol-5-yl)ethan-1-one.[2]

Experimental Protocol

4.1 Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Oxazole-5-carboxylic acid | ≥97% | Sigma-Aldrich | Store in a desiccator. |

| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. |

| Diazomethane (in diethyl ether) | ~0.7 M solution | Prepare in situ | EXTREMELY TOXIC AND EXPLOSIVE. |

| Diethyl ether (anhydrous) | ≥99.7% | Fisher Scientific | Use from a freshly opened container or distilled. |

| Dichloromethane (DCM, anhydrous) | ≥99.8% | Fisher Scientific | Use from a freshly opened container or distilled. |

| Hydrogen Chloride (in diethyl ether) | 2.0 M solution | Sigma-Aldrich | Anhydrous. Handle with care. |

| Sodium bicarbonate (NaHCO₃) | Saturated solution | Lab-prepared | For workup. |

| Brine | Saturated solution | Lab-prepared | For workup. |

| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying organic layers. |

| Silica Gel | 230-400 mesh | VWR | For column chromatography. |

4.2 Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser with a drying tube (CaCl₂ or Drierite)

-

Magnetic stirrer with hotplate

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

-

Glassware for in-situ generation of diazomethane (e.g., Diazald® kit)

-

Separatory funnel

-

Glass column for chromatography

-

Standard laboratory glassware and consumables

4.3 Step-by-Step Synthesis

⚠️ EXTREME CAUTION REQUIRED ⚠️

Diazomethane is a highly toxic and explosive gas. This procedure must be performed by trained personnel in a well-ventilated chemical fume hood behind a blast shield. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves. Use only fire-polished glassware with no scratches and avoid ground glass joints where possible to minimize the risk of detonation.

Part A: Synthesis of Oxazole-5-carbonyl chloride

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, add Oxazole-5-carboxylic acid (5.65 g, 50 mmol).

-

Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 40 mL) to the flask.

-

Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 eq) to the suspension at room temperature via a syringe.

-

Heat the reaction mixture to reflux (approx. 40 °C) and maintain for 3-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude Oxazole-5-carbonyl chloride is a light-yellow oil or solid and should be used immediately in the next step without further purification.

Part B: Synthesis of 2-Chloro-1-(oxazol-5-yl)ethan-1-one

-

Dissolve the crude Oxazole-5-carbonyl chloride (from Part A) in 50 mL of anhydrous diethyl ether in a 250 mL flask and cool the solution to 0 °C in an ice bath.

-

In a separate apparatus, generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®). It is estimated that ~125 mmol (2.5 eq) will be needed. The ethereal diazomethane solution should be kept cold.

-

Slowly add the cold ethereal diazomethane solution to the stirred solution of Oxazole-5-carbonyl chloride at 0 °C. The addition should be done dropwise or in small portions. A yellow color from the diazomethane should persist, indicating a slight excess is present. Nitrogen gas will evolve during the reaction.[2]

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.